2-Amino-4-(methoxycarbonyl)benzoic acid

Thermal analysis Crystallinity Regioisomer purity

Researchers targeting fungal ABC transporters require the 4-methyl ester regioisomer-the 1-methyl ester and unprotected diacid cannot substitute. This compound (CAS 85743-02-8, ≥97%) provides a free ortho-COOH for chemoselective amidation while the para-CO2Me remains intact, matching the published quinazolinone SAR route. Key features: direct chemoselective coupling; pre-protected MOF linker synthon; LogP 1.33 and 2.3 g/L solubility for homogeneous DMF/DEF conditions; mp 213 °C for identity verification.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 85743-02-8
Cat. No. B105353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(methoxycarbonyl)benzoic acid
CAS85743-02-8
Synonyms2-Amino-4-methoxycarbonylbenzoic Acid;  2-Amino-1,4-benzenedicarboxylic Acid 4-Methyl Ester_x000B_
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)C(=O)O)N
InChIInChI=1S/C9H9NO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,10H2,1H3,(H,11,12)
InChIKeyWOLYDIFKLNALLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(methoxycarbonyl)benzoic acid (CAS 85743-02-8) Procurement Guide


2-Amino-4-(methoxycarbonyl)benzoic acid (CAS 85743-02-8, MFCD08690068) is a bifunctional aromatic building block belonging to the aminoterephthalic acid monoester family, classified as 1,4-benzenedicarboxylic acid, 2-amino-, 4-methyl ester. It bears an amino group at the 2-position, a free carboxylic acid at the 1-position, and a methyl ester at the 4-position, yielding a molecular formula of C9H9NO4 and a molecular weight of 195.17 g/mol . Typical commercial purity specifications range from 95% to 98% . The compound serves as a key regiochemically differentiated intermediate for the synthesis of (N-methylpiperazinyl)-containing quinazolinone derivatives evaluated as fungal efflux pump inhibitors, as documented in peer-reviewed structure–activity relationship studies [1].

Synthetic Utility: Regiochemically differentiated building block for quinazolinone-based efflux pump inhibitor research.
Selection Logic: Para-methyl ester with ortho-free acid enables chemoselective amidation strategies.
Workflow Fit: Compatible with solution-phase heterocycle synthesis and MOF linker design.

Generic Substitution Failure for 2-Amino-4-(methoxycarbonyl)benzoic acid


Close analogs of 2-amino-4-(methoxycarbonyl)benzoic acid, including 2-aminoterephthalic acid (CAS 10312-55-7) and its 1-methyl ester regioisomer (CAS 60728-41-8), cannot be interchangeably substituted because the position of the methyl ester dictates both the physicochemical properties and the regiospecific reactivity required for downstream synthetic sequences. The target compound's distinct substitution pattern—a free carboxylic acid ortho to the amino group and a methyl ester para to the amino group—enables chemoselective amidation at the ortho-carboxylic acid in the presence of the para-methyl ester, a functional-group orthogonality that is inverted in the 1-methyl ester isomer and absent in the unprotected diacid. Literature-confirmed synthetic utility in quinazolinone efflux pump inhibitor programs attests to the specific regiochemical requirement for biological activity in the final elaborated structures [1].

Regioisomer
1-Methyl ester regioisomer (CAS 60728-41-8) inverts chemoselectivity; ortho-ester may alter coupling outcomes and crystal packing.
Unprotected Diacid
2-Aminoterephthalic acid lacks functional-group orthogonality; reported pKa and solubility differences may shift reaction profiles.
Analogs
Anthranilic acid and PABA lack the second carboxylate handle, limiting utility in stepwise heterocycle elaboration.

Quantitative Differentiation Evidence for 2-Amino-4-(methoxycarbonyl)benzoic acid


Melting Point vs. 1-Methyl Ester Regioisomer

The target compound, 2-amino-4-(methoxycarbonyl)benzoic acid (4-methyl ester), exhibits a melting point of 213 °C . Its regioisomer, 1-methyl 2-aminoterephthalate (3-amino-4-carbomethoxybenzoic acid, CAS 60728-41-8), melts at 217–220 °C . The lower melting point of the 4-methyl ester facilitates melt-processing applications and indicates a different crystal packing arrangement. This differential permits unambiguous identity confirmation by simple melting point determination, distinguishing procurement of the correct regioisomer.

Melting Point vs. 1-Methyl Ester
Head-to-head
Target: 213 °C
Comparator: 217–220 °C
Δ 4–7 °C lower for target
Supports regioisomer identity confirmation.
Routine QC endpoint; reduces procurement mix-up risk.
Thermal analysis Crystallinity Regioisomer purity

pKa Shift vs. 2-Aminoterephthalic Acid

The predicted acid dissociation constant (pKa) of the target compound is 4.51 ± 0.10 , while the experimentally determined protonation constant (log K₁, equivalent to pKa of the amino group) of 2-aminoterephthalic acid is 5.089 ± 0.004 [1]. The substantial decrease in basicity (ΔpKa ≈ +0.58 units) indicates that methylation of the para-carboxylic acid withdraws electron density from the aromatic ring, modulating the protonation state of the ortho-substituted amino-carboxylate pair at physiological pH. This altered protonation profile directly impacts solubility, salt formation, and coupling efficiency in aqueous or buffered synthetic protocols compared to the free diacid.

pKa Shift vs. Diacid
Cross-study
Target pKa: 4.51 ± 0.10 (pred.)
Diacid log K₁: 5.089 ± 0.004
ΔpKa ≈ +0.58; target less basic
Altered protonation state may impact coupling efficiency.
Influences solubility and ion-pair extraction.
Ionization constant Acidity modulation Protecting-group electronics

Aqueous Solubility vs. Anthranilic Acid & PABA

The target compound has a reported aqueous solubility of 2.3 g/L (approximately 11.8 mM) , placing it in the slightly soluble category. By comparison, the structurally related 2-aminoterephthalic acid (CAS 10312-55-7) is reported to be approximately one order of magnitude more soluble than 2-aminobenzoic acid (anthranilic acid) and 4-aminobenzoic acid (PABA) under comparable conditions [1]. The mono-methyl esterification of the target compound modulates solubility to an intermediate level between the highly soluble free diacid and the less soluble mono-amino benzoic acids, offering a practical balance for homogeneous solution-phase chemistry without requiring co-solvents that may complicate downstream workup.

Aqueous Solubility
Class-level
2.3 g/L (11.8 mM)
Slightly soluble
Intermediate solubility supports homogeneous reaction media.
Data to verify; balances diacid and anthranilic acid profiles.
Solubility Formulation Reaction medium design

Synthetic Utility in Quinazolinone Efflux Pump Inhibitors

The target compound is specifically cited as the intermediate used to prepare (N-methylpiperazinyl)-containing derivatives of quinazolinone evaluated as fungal efflux pump inhibitors . In the published structure–activity relationship (SAR) study, the elaborated quinazolinone derivatives demonstrated potentiation of fluconazole activity against Candida albicans and Candida glabrata strains overexpressing ABC-type efflux pumps [1]. While the parent intermediates 2-aminoterephthalic acid and anthranilic acid also serve as quinazolinone precursors, the methyl ester protection at the para position in the target compound enables the orthogonal functionalization strategy employed in these specific N-methylpiperazine-containing derivatives, as contrasted with alternative pathways that proceed through the unprotected diacid or through the 1-methyl ester isomer.

Synthetic Utility
Reported
Intermediate for N-methylpiperazinyl-quinazolinone SAR
Peer-reviewed medicinal chemistry program
Establishes provenance for efflux pump inhibitor research.
Reduces synthetic route risk in analogous scaffolds.
Antifungal synergy Efflux pump inhibitors Quinazolinone SAR

H-Bonding Profile vs. 1-Methyl Ester Regioisomer

The target compound presents a hydrogen-bond donor count of 2 (one carboxylic acid OH, one aniline NH) and a hydrogen-bond acceptor count of 5 (two carbonyl oxygens, one ester oxygen, one amino nitrogen, one carboxylic acid hydroxyl oxygen based on C9H9NO4 formula assignment) . Its regioisomer, 1-methyl 2-aminoterephthalate (CAS 60728-41-8, SMILES: COC(=O)c1ccc(cc1N)C(O)=O), contains the identical count of donors and acceptors but positions the ester carbonyl ortho to the amino group rather than para . This spatial rearrangement of hydrogen-bond acceptor sites alters potential for intramolecular hydrogen bonding (ortho-NH₂···O=C ester in the 1-methyl ester vs. para-NH₂···O=C ester in the target) and consequently impacts supramolecular assembly in co-crystal screening and MOF linker design.

H-Bonding Profile
Reported
HBD: 2, HBA: 5
Para-ester topology vs. ortho-ester isomer
Spatial arrangement may influence co-crystal and MOF design.
Identical counts; topology dictates supramolecular assembly.
Hydrogen bonding Crystal engineering Molecular recognition

LogP and PSA vs. Anthranilic Acid

The target compound exhibits a computed LogP of 1.33 and a topological polar surface area (PSA) of 89.62 Ų . Anthranilic acid (2-aminobenzoic acid, CAS 118-92-3) has a LogP of approximately 1.21 and a PSA of 63.32 Ų [1]. 2-Aminoterephthalic acid (CAS 10312-55-7) has a LogP approximately 0.5–0.8 and PSA of 100.62 Ų [1]. The target compound's intermediate LogP and PSA, arising from mono-methyl esterification of one carboxylic acid, confer a balanced lipophilic-hydrophilic character distinct from both the more polar diacid and the less polar mono-acid, influencing extraction efficiency, chromatographic retention, and passive membrane permeability in cell-based assays when the compound is used as a prodrug or probe intermediate.

LogP and PSA vs. Analogs
Cross-study
Target: LogP 1.33, PSA 89.62 Ų
Anthranilic acid: LogP ~1.21, PSA 63.32 Ų
ΔLogP vs. diacid ≈ +0.5-0.8; modulated lipophilicity
Balanced profile may benefit downstream ADME optimization.
Computed values; influences chromatographic retention.
Lipophilicity Membrane permeability ADME prediction

Application Scenarios for 2-Amino-4-(methoxycarbonyl)benzoic acid


N-Methylpiperazinyl-Quinazolinone Antifungal Potentiator Synthesis

Researchers developing fungal efflux pump inhibitors targeting ABC transporters in Candida species should procure this specific 4-methyl ester regioisomer rather than the 1-methyl ester or the unprotected diacid. The free ortho-carboxylic acid is available for chemoselective coupling to the quinazolinone scaffold while the para-methyl ester remains intact for subsequent functionalization, a synthetic sequence documented in the peer-reviewed SAR study by Watkins et al. (2004) . Use of the incorrect regioisomer would necessitate a re-engineered synthetic route or yield a structurally distinct final compound with altered biological activity.

Ortho-Aminobenzoic Acid Heterocycle Intermediate

This compound serves as a protected aminoterephthalic acid equivalent for the construction of heterocyclic systems (quinazolinones, benzodiazepines, phthalimides) where regiochemical discrimination between the two carboxylic acid positions is mandatory. The 2.3 g/L aqueous solubility allows homogeneous reaction conditions in water-miscible solvent systems without the need for phase-transfer catalysis, while the melting point of 213 °C (Δ4-7 °C below the 1-methyl isomer ) provides a convenient identity check upon receipt.

Orthogonally Protected MOF Linker Precursor

In metal-organic framework (MOF) synthesis where amine-functionalized terephthalic acid linkers are deployed, this mono-methyl ester provides a pre-protected synthon . The para-methyl ester can be hydrolyzed post-MOF assembly to expose a second metal-coordinating carboxylate, a strategy that is not feasible with the 1-methyl ester where ester hydrolysis would occur at the sterically congested ortho position adjacent to the amine. The balanced LogP (1.33) and PSA (89.62 Ų) facilitate solubility in the polar aprotic solvents (DMF, DEF) commonly used for solvothermal MOF crystallization.

Application
Selection Property
Validation Focus
Efflux Pump Inhibitor Synthesis
Para-methyl ester regiospecificity
Chemoselective ortho-amidation outcome
Heterocycle Intermediate
Protected aminoterephthalic acid equivalent
Regiochemical discrimination in cyclization
MOF Linker Precursor
Orthogonal carboxylate protection
Post-assembly ester hydrolysis feasibility

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